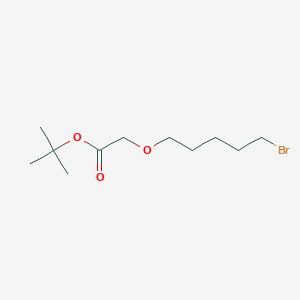
tert-Butyl 2-((5-bromopentyl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-((5-bromopentyl)oxy)acetate: is an organic compound that belongs to the class of carboxylic acid esters. It is characterized by the presence of a tert-butyl group, a bromopentyl chain, and an acetate moiety. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-((5-bromopentyl)oxy)acetate typically involves the reaction of tert-butyl bromoacetate with 5-bromopentanol. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Amberlyst 15, a strong acidic cation exchange resin, can be used to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-((5-bromopentyl)oxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Esterification and Transesterification: The ester group can participate in reactions with alcohols or acids to form different esters.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid in the presence of alcohols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted acetates.
Esterification: Formation of new esters with different alcohol groups.
Reduction: Formation of the corresponding alcohol, tert-Butyl 2-((5-hydroxypentyl)oxy)acetate.
Scientific Research Applications
Chemistry: tert-Butyl 2-((5-bromopentyl)oxy)acetate is used as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of peptoids and other oligoglycines .
Biology and Medicine: In biological research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor modulators. It has applications in the development of collagenase inhibitors and other bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of dyes, pharmaceuticals, and agrochemicals. It serves as an intermediate in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of tert-Butyl 2-((5-bromopentyl)oxy)acetate involves its reactivity as an ester and a bromide. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, while the bromide can participate in nucleophilic substitution reactions. These reactions enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
tert-Butyl bromoacetate: Similar in structure but lacks the bromopentyl chain.
tert-Butyl acetate: Lacks the bromopentyl chain and bromine atom.
tert-Butyl 2-bromoacetate: Similar but with a different substitution pattern on the acetate group
Uniqueness: tert-Butyl 2-((5-bromopentyl)oxy)acetate is unique due to its combination of a tert-butyl group, a bromopentyl chain, and an acetate moiety. This unique structure imparts specific reactivity and functionality, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C11H21BrO3 |
|---|---|
Molecular Weight |
281.19 g/mol |
IUPAC Name |
tert-butyl 2-(5-bromopentoxy)acetate |
InChI |
InChI=1S/C11H21BrO3/c1-11(2,3)15-10(13)9-14-8-6-4-5-7-12/h4-9H2,1-3H3 |
InChI Key |
HEJMDTHIFJJWFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















